molecular formula C22H28N2O4S B2906462 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922005-32-1

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2906462
CAS No.: 922005-32-1
M. Wt: 416.54
InChI Key: ORRPLVMKOQXXPQ-UHFFFAOYSA-N
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Description

The compound N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a benzoxazepine derivative characterized by a fused benzoxazepine core modified with an isopentyl side chain, dimethyl substituents, and a sulfonamide group at position 7. This article compares the target compound with its closest analogs, focusing on structural distinctions, molecular properties, and inferred biological relevance.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)12-13-24-19-14-17(23-29(26,27)18-8-6-5-7-9-18)10-11-20(19)28-15-22(3,4)21(24)25/h5-11,14,16,23H,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRPLVMKOQXXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (CAS No. 922005-59-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C24H32N2O5S
  • Molecular Weight : 460.59 g/mol
  • IUPAC Name : N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-2-methylbenzenesulfonamide

Structural Formula

The compound features a complex structure that includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core. This unique configuration may contribute to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of related benzenesulfonamide compounds. For instance, certain derivatives have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) through various mechanisms:

  • Inhibition of Carbonic Anhydrase : Compounds similar to this compound have demonstrated significant inhibition of tumor-associated carbonic anhydrase isoforms (hCA II and hCA IX), with IC50 values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX . This inhibition is crucial as these isoforms are often upregulated in tumors.
  • Induction of Apoptosis : In vitro studies indicated that certain derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, one study reported that a related compound increased the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced levels of active caspases .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeMechanism/Notes
AnticancerBenzenesulfonamide derivativesInhibition of hCA II and IX; apoptosis induction
AntimicrobialVarious benzenesulfonamidesBroad-spectrum activity against bacteria/fungi
Anti-inflammatorySelected sulfonamide compoundsModulation of cytokine production

Case Studies

  • Study on Anticancer Activity : A study published in PubMed evaluated several benzenesulfonamide derivatives for their anti-proliferative activity against MCF-7 and Caco-2 cell lines. The most potent derivative exhibited an IC50 value of 3.96 μM against MCF-7 cells .
  • Mechanistic Insights : Another study highlighted the role of carbonic anhydrase inhibitors in cancer therapy, emphasizing their potential in targeting tumor microenvironments .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs are summarized in Table 1, highlighting differences in substituents, molecular weight, and functional groups.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Substituent Position Functional Group Side Chain Molecular Formula Molecular Weight Reference
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (Target) 7 Benzenesulfonamide (unsubstituted) Isopentyl C23H30N2O4S 430.58* -
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide 7 4-(Trifluoromethyl)benzamide Isobutyl C24H26F3N2O3 456.48
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide (CAS 922022-38-6) 8 3,4-Dimethylbenzenesulfonamide Isopentyl C24H32N2O4S 444.6
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide (CAS 921907-81-5) 8 4-Methylbenzenesulfonamide Isopentyl C23H30N2O4S 430.6

*Calculated based on molecular formula.

Key Observations :

  • Positional Isomerism : The target compound’s sulfonamide group at position 7 distinguishes it from analogs with substitutions at position 8 (e.g., CAS 922022-38-6 and 921907-81-5). This positional shift may alter steric interactions and binding affinity in biological targets .
  • Functional Group Variations : The benzamide analog () introduces a trifluoromethyl group, enhancing lipophilicity and metabolic stability compared to sulfonamide derivatives .

Physicochemical Properties

While experimental data (e.g., solubility, logP) for the target compound are unavailable, trends can be inferred from analogs:

  • Molecular Weight : The target compound (430.58 Da) is lighter than the 3,4-dimethylbenzenesulfonamide analog (444.6 Da, CAS 922022-38-6) but matches the 4-methylbenzenesulfonamide analog (430.6 Da, CAS 921907-81-5) .
  • Lipophilicity : The trifluoromethyl group in increases logP compared to sulfonamide derivatives, suggesting higher membrane permeability .

Q & A

Q. Advanced

  • Enzyme kinetics : Measure KmK_m, VmaxV_{max}, and inhibition constants (KiK_i) under varying substrate concentrations.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes in enzyme active sites (e.g., cytochrome P450 isoforms).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Cryo-EM or X-ray crystallography : Resolve target-bound structures at atomic resolution .

How to assess purity and stability under storage conditions?

Q. Basic

  • HPLC-UV/ELSD : Monitor purity (>95%) and detect degradation products.
  • Differential scanning calorimetry (DSC) : Identify polymorphic transitions or decomposition temperatures.
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via LC-MS for hydrolytic or oxidative byproducts .

How to design SAR studies for this compound?

Q. Advanced

  • Systematic substitution : Modify the isopentyl group or benzenesulfonamide moiety via Suzuki-Miyaura coupling or nucleophilic substitution.
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity (e.g., IC50_{50}).
  • Free-Wilson analysis : Quantify contributions of substituents to biological potency .

What challenges exist in determining solubility and bioavailability?

Q. Basic

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid.
  • Thermodynamic solubility vs. kinetic solubility : Use PXRD to identify polymorphs affecting dissolution rates.
  • Caco-2 assays : Predict intestinal permeability. Poor solubility may require formulation with cyclodextrins or lipid-based carriers .

How to resolve contradictions in enzyme inhibition potency (e.g., IC50_{50}50​) across studies?

Q. Advanced

  • Standardize assay conditions : Use identical enzyme sources, buffer systems (e.g., Tris vs. HEPES), and co-factor concentrations.
  • SPR-based binding assays : Compare dissociation constants (KDK_D) to rule out assay artifacts.
  • Proteomics : Verify enzyme expression levels in biological samples via Western blot or ELISA .

What computational approaches predict metabolic pathways?

Q. Advanced

  • MetaPrint2D : Predict Phase I/II metabolism sites (e.g., hydroxylation, glucuronidation).
  • CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to identify labile sites.
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate clearance and half-life .

How to ensure reproducibility in multi-step synthesis protocols?

Q. Basic

  • Process analytical technology (PAT) : Monitor reactions in real-time using inline FT-IR or Raman spectroscopy.
  • Intermediate trapping : Isolate and characterize intermediates (e.g., via 1H^1H-NMR) to confirm step completion.
  • Quality-by-design (QbD) : Use DOE (design of experiments) to optimize critical parameters (e.g., reaction time, solvent ratio) .

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